molecular formula C15H15NO4S B2479859 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 60712-47-2

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid

Cat. No.: B2479859
CAS No.: 60712-47-2
M. Wt: 305.35
InChI Key: LIZVXGBYTGTTTI-CQSZACIVSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is a chemical compound with the molecular formula C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . This compound is also known by its IUPAC name, Benzeneacetic acid, α- [ [ (4-methylphenyl)sulfonyl]amino]- .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (phenyl group) attached to an acetic acid group, with a sulfonyl-amino group that includes a 4-methylphenyl group . The SMILES representation of the molecule is CC1=CC=C (C=C1)S (=O) (=O)NC (C2=CC=CC=C2)C (=O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 305.35 . Its boiling point is 501.6ºC at 760 mmHg, and it has a melting point of 178-180ºC .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid derivatives have shown remarkable antibacterial and antifungal activities. This was demonstrated in a study where new compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as against fungi (Patel, N., Patel, V., Patel, H., Shaikh, F.M., & Patel, J., 2010).

Peroxisome Proliferator-Activated Receptor (PPAR) Activities

  • Novel phenylacetic acid derivatives containing the sulfonamide moiety have been synthesized, exhibiting weak relative PPAR activation activities. However, some target molecules showed significant PPAR activation, suggesting potential in antidiabetic drug development (Yang, Y., Yan, J., Fan, L., Chen, X., Jiang, L., & Yang, D., 2012).

X-Ray Structural Analysis

Synthetic Chemistry Applications

  • The compound and its derivatives have found applications in synthetic chemistry, particularly in the synthesis of various pharmaceuticals and intermediates. For instance, they have been used in the preparation of ortho-substituted cinnamates and biarylacetic acids (Costa, A., Nájera, C., & Sansano, J., 2002).

Chirality Assignment of Carboxylic Acids

Microbial Metabolite Studies

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXGBYTGTTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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